N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide
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Overview
Description
N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 2-methyl-2H-tetrazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atom on the tetrazole ring is replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as alkyl halides, bases like sodium hydride, and solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetic acid.
Major Products Formed
Reduction: Formation of N-(2-Methyl-2H-tetrazol-5-yl)-2-aminobenzamide.
Substitution: Formation of various substituted tetrazole derivatives.
Oxidation: Formation of oxidized tetrazole derivatives.
Scientific Research Applications
N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-2H-tetrazol-5-yl)sulfinylamine
- 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid
- 3,6-Bis(2-methyl-2H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine
Uniqueness
N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide is unique due to its combination of a nitrobenzamide moiety with a tetrazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
672944-72-8 |
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Molecular Formula |
C9H8N6O3 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
N-(2-methyltetrazol-5-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C9H8N6O3/c1-14-12-9(11-13-14)10-8(16)6-4-2-3-5-7(6)15(17)18/h2-5H,1H3,(H,10,12,16) |
InChI Key |
QPDZGBXNIRPXFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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